5-(Thiophen-3-YL)nicotinic acid
Overview
Description
5-(Thiophen-3-YL)nicotinic acid is an organic compound with the molecular formula C10H7NO2S . It is a derivative of pyridine, with a carboxyl group (COOH) at the 3-position . This compound is a part of the broader class of thiophene-based analogs, which have been the subject of increasing interest due to their potential biological activity .
Molecular Structure Analysis
The molecular structure of 5-(Thiophen-3-YL)nicotinic acid consists of a thiophene ring attached to a nicotinic acid molecule . The molecular weight of this compound is 205.23 .Physical And Chemical Properties Analysis
5-(Thiophen-3-YL)nicotinic acid is a colorless, water-soluble solid . It has a molecular weight of 205.23 .Scientific Research Applications
Herbicidal Activity of Nicotinic Acid Derivatives
Nicotinic acid derivatives have been explored for their potential in developing novel herbicides. A study by Chen Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, revealing that some compounds exhibited significant herbicidal activity against various weeds. This suggests that 5-(Thiophen-3-yl)nicotinic acid and its derivatives could be utilized in agricultural research to develop new herbicidal compounds (Chen Yu et al., 2021).
Vasorelaxation and Antioxidation Properties
The vasorelaxation and antioxidative properties of thionicotinic acid derivatives were studied by Supaluk Prachayasittikul et al. (2010), indicating that these compounds could induce vasorelaxation in rat thoracic aorta and exhibit antioxidative activity. This research opens avenues for the therapeutic application of 5-(Thiophen-3-yl)nicotinic acid derivatives in cardiovascular diseases (Supaluk Prachayasittikul et al., 2010).
Anti-lipolytic Effect through GPR109A Receptor
A study by S. Tunaru et al. (2003) identified the G-protein-coupled receptor, PUMA-G/HM74, as a nicotinic acid receptor in adipocytes, mediating its anti-lipolytic effects by inhibiting cyclic adenosine monophosphate (cAMP) accumulation. This mechanism could be relevant for 5-(Thiophen-3-yl)nicotinic acid in the context of metabolic research and the development of treatments for dyslipidemias (S. Tunaru et al., 2003).
Industrial Applications in Nicotinic Acid Production
Dawid Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid, emphasizing the need for green chemistry approaches. This research highlights the potential industrial applications of 5-(Thiophen-3-yl)nicotinic acid in the production of nicotinic acid, aiming for more sustainable processes (Dawid Lisicki et al., 2022).
Fungicidal Activity of Nicotinamide Derivatives
Hongfei Wu et al. (2022) explored the fungicidal activities of N-(thiophen-2-yl) nicotinamide derivatives, finding that some compounds showed promising efficacy against cucumber downy mildew. This suggests potential applications of 5-(Thiophen-3-yl)nicotinic acid derivatives in the development of new fungicides (Hongfei Wu et al., 2022).
properties
IUPAC Name |
5-thiophen-3-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPQTJJXLAOEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406237 | |
Record name | 5-thiophen-3-ylpyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-3-YL)nicotinic acid | |
CAS RN |
893723-32-5 | |
Record name | 5-thiophen-3-ylpyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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